molecular formula C13H18N2O4 B554754 H-Orn(Z)-OH CAS No. 3304-51-6

H-Orn(Z)-OH

Cat. No. B554754
CAS RN: 3304-51-6
M. Wt: 266.29 g/mol
InChI Key: VULSXQYFUHKBAN-NSHDSACASA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying how the compound is synthesized or produced. This could involve chemical reactions with other compounds and the conditions under which these reactions occur .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques used for this purpose can include spectroscopy, crystallography, and other physical and chemical methods .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes with other compounds. This can help to understand the compound’s reactivity and stability .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can often be predicted based on the compound’s molecular structure .

Scientific Research Applications

Nascent Rotational and Vibrational Distributions

  • Study: Kuwahara et al. (1993) investigated the reaction involving Zn(4 1P1)+H2O→ZnH(X 2Σ+)+OH(X 2Π) at 700 K, revealing significant differences in rotational temperatures between ZnH and OH. This study provides insights into the internal state distributions of these molecules, important for understanding chemical reactions at a molecular level (Kuwahara et al., 1993).

Vibrational Spectrum Analysis

  • Study: Langer & Lattard (1980) confirmed the assignment of a low-energy OH-stretching vibration in zoisite. This has implications in mineralogy and crystallography, particularly for understanding hydrogen bonding and vibrational modes in minerals (Langer & Lattard, 1980).

Photocatalytic Hydrogen Production

  • Study: Wu et al. (2018) explored the use of ZnO/Zn(OH)2 macrostructures in photocatalytic H2 generation from methanol aqueous solution. The study highlights the potential of ZnO/Zn(OH)2 in photocatalytic applications, particularly in renewable energy and environmental remediation (Wu et al., 2018).

Hydrogen and Hydroxide Ion Storage in Batteries

  • Study: Cai et al. (2020) reported on an alkali-acid Zn-MoO3 hybrid battery, employing H+ and OH- as charge carriers. This research contributes to the development of high-performance rechargeable batteries with improved energy density and efficiency (Cai et al., 2020).

Intrinsic Hydrogen Impurities in ZnO

  • Study: Wang et al. (2015) used 1H solid-state NMR to study intrinsic hydrogen impurities in zinc oxide (ZnO), essential for understanding its electrical properties and potential applications in electronics and optoelectronics (Wang et al., 2015).

Room-Temperature Ferromagnetism in ZnO

  • Study: Xue et al. (2014) investigated the effect of hydrogen doping on the magnetic properties of ZnO nanoparticles. This research is crucial for developing new magnetic materials and understanding the role of defects in semiconductor physics (Xue et al., 2014).

Safety And Hazards

Safety and hazard information for a compound typically includes its toxicity, flammability, and reactivity. This information is important for handling and storing the compound safely .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or to develop new applications for the compound .

properties

IUPAC Name

(2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULSXQYFUHKBAN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26780-55-2
Record name L-Ornithine, N5-[(phenylmethoxy)carbonyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26780-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Orn(Z)-OH

CAS RN

3304-51-6
Record name N5-[(Phenylmethoxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3304-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-benzyloxycarbonyl-L-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
I Azuse, M Tamura, K Kinomura, H Okai… - Bulletin of the …, 1989 - journal.csj.jp
In order to increase the applications of the water-soluble active ester method, water-soluble acylating reagents, [p-(benzyloxycarbonyloxy)phenyl]dimethylsulfonium methyl sulfate, [p-(t-…
Number of citations: 24 www.journal.csj.jp
L Zhang, YG ZHENG, L An, YS XUE, J Mou… - Chinese Journal of …, 2011 - sioc-journal.cn
报道了用硫代硫酸钠脱去侧链保护氨基酸铜络合物中铜离子的新方法, 该方法适用于合成 Nδ-苄氧羰基鸟氨酸, N δ-叔丁氧羰基鸟氨酸, Nδ-芴甲氧羰基鸟氨酸, Nδ-乙酰基鸟氨酸, Nδ-邻苯二甲…
Number of citations: 0 sioc-journal.cn
S Kuroyanagi, N Shimada, S Fujii… - Journal of the …, 2018 - ACS Publications
Manipulating phase separation structures of thermoresponsive polymers will enhance the usefulness of structure-controllable materials in fields such as drug delivery and tissue …
Number of citations: 43 pubs.acs.org
Y Nosho, T Seki, M Kondo, T Ohfuji… - Journal of agricultural …, 1990 - ACS Publications
In the series of studies of salty peptides, some basic dipeptides were found tohave a sweet taste instead of a salty taste. On the basis of the findings of these sweet peptides, we tried to …
Number of citations: 15 pubs.acs.org
S Nowshuddin, AR Reddy - Tetrahedron letters, 2006 - Elsevier
Sodium sulfide very efficiently removes copper from protected amino acid–copper complexes. The copper in the amino acid complex was reduced to insoluble cuprous sulfide and the …
Number of citations: 35 www.sciencedirect.com
G Sailaja, S Nowshuddin, MNA Rao - Tetrahedron letters, 2004 - Elsevier
Sodium borohydride very efficiently removed copper from amino acid–copper complexes. The copper in the amino acid–copper complex was reduced to insoluble copper(I) oxide and …
Number of citations: 20 www.sciencedirect.com
Y Liu, G Jia, X Ling, N Lan, Y Zheng, S Li… - Canadian Journal of …, 2012 - cdnsciencepub.com
A facile approach to the synthesis of some side-chain-protected amino acids via oxalic acid dihydrate as the copper sequestering reagent is presented. The copper in the amino acid …
Number of citations: 3 cdnsciencepub.com
GC Barrett - Amino Acids and Peptides, 1991 - books.google.com
2. Methods The arrangement of the main body of the text is identical to that used last year. 2.1. 1 Amino-group protection Chiral a-azido acids, synthesized by the method of Evans and …
Number of citations: 21 books.google.com
GG Jia, X Ling, YG Zheng, L Zhang, S Li… - Advanced Materials …, 2012 - Trans Tech Publ
A facile synthesis of side-chain protected amino acid via ferrous sulfide as the copper sequestering reagent is presented. The copper in the amino acid complex was reacted to form …
Number of citations: 3 www.scientific.net
D KONOPIÑSKA, G ROSIÑSKI… - … Journal of Peptide …, 1990 - Wiley Online Library
Six proctolin analogues (I‐VI) modified in position 1 of the peptide chain by the following amino acids: homo‐Arg, Gac, Gav, Gap, Phe (p‐guanidino) and Orn, were synthesized by …
Number of citations: 17 onlinelibrary.wiley.com

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